For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 1,2-Dichlorobenzene-D4: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the core chemical properties and structural characteristics of 1,2-Dichlorobenzene-D4. This deuterated aromatic compound is a critical tool in various scientific disciplines, including environmental analysis, pharmaceutical research, and nuclear magnetic resonance (NMR) spectroscopy. Its unique isotopic labeling allows for precise quantification and structural elucidation in complex matrices.
Chemical and Physical Properties
1,2-Dichlorobenzene-D4, also known by its IUPAC name 1,2-dichloro-3,4,5,6-tetradeuteriobenzene, is the deuterated isotopologue of 1,2-Dichlorobenzene.[1] It is a colorless liquid with a pleasant odor.[2] The substitution of four hydrogen atoms with deuterium results in a mass shift of +4, making it an ideal internal standard for mass spectrometry-based analytical methods.[3]
Table 1: Physical and Chemical Properties of 1,2-Dichlorobenzene-D4
| Property | Value |
| Molecular Formula | C₆D₄Cl₂[1][4] |
| Molecular Weight | 151.03 g/mol [3][5][6][7] |
| Exact Mass | 149.9941125 Da[2] |
| Melting Point | -17 °C[3][8][9][10] |
| Boiling Point | 178-180 °C[3][8][9][10] |
| Density | 1.341 g/mL at 25 °C[3][8][9][10] |
| Refractive Index (n20/D) | 1.5509[3][8][9][10] |
| Flash Point | 66.0 °C (150.8 °F) - closed cup[3] |
| Appearance | Clear, colorless liquid[2][8] |
| Isotopic Purity | ≥98 atom % D[3] |
Table 2: Chemical Identifiers for 1,2-Dichlorobenzene-D4
| Identifier | Value |
| CAS Number | 2199-69-1[1][2] |
| EC Number | 218-606-0[2][3][11] |
| IUPAC Name | 1,2-dichloro-3,4,5,6-tetradeuteriobenzene[2][12] |
| Synonyms | o-Dichlorobenzene-d₄, Tetradeutero-1,2-dichlorobenzene, Benzene-1,2,3,4-D4-, 5,6-dichloro-[1][2][11] |
| InChI | 1S/C6H4Cl2/c7-5-3-1-2-4-6(5)8/h1-4H/i1D,2D,3D,4D[1][2] |
| InChIKey | RFFLAFLAYFXFSW-RHQRLBAQSA-N[1][2] |
| SMILES String | [2H]c1c([2H])c([2H])c(Cl)c(Cl)c1[2H][3][12] |
Chemical Structure
The structure of 1,2-Dichlorobenzene-D4 consists of a benzene ring where two adjacent carbon atoms are bonded to chlorine atoms, and the remaining four carbon atoms are bonded to deuterium atoms. This ortho-substitution pattern, combined with the isotopic labeling, is fundamental to its application and spectral properties.
Caption: Molecular structure of 1,2-Dichlorobenzene-D4.
Experimental Protocols and Applications
1,2-Dichlorobenzene-D4 is primarily utilized as an internal standard in analytical chemistry, particularly for the quantification of volatile organic compounds (VOCs) by Gas Chromatography-Mass Spectrometry (GC-MS). Its use is cited in methodologies such as USEPA Method 524.2 for the determination of volatile organics in drinking water. It also serves as a deuterated solvent for NMR spectroscopy, aiding in the structural analysis of chemical substances.[8]
General Protocol for Use as an Internal Standard in GC-MS
The following outlines a typical workflow for using 1,2-Dichlorobenzene-D4 as an internal standard for the quantification of an analyte in a sample matrix.
Methodology:
-
Preparation of Standard Solutions:
-
A stock solution of 1,2-Dichlorobenzene-D4 is prepared in a high-purity solvent (e.g., methanol or hexane).
-
A series of calibration standards are prepared by spiking known concentrations of the target analyte(s) into a blank matrix.
-
A fixed, known concentration of the 1,2-Dichlorobenzene-D4 internal standard solution is added to each calibration standard and to the unknown samples.
-
-
Sample Preparation:
-
The unknown sample is extracted or diluted as required by the specific method.
-
The same fixed amount of the 1,2-Dichlorobenzene-D4 internal standard is added to the prepared sample prior to analysis.
-
-
GC-MS Analysis:
-
The prepared standards and samples are injected into a GC-MS system.
-
The GC separates the components based on their boiling points and polarity. A capillary column suitable for aromatic isomers (e.g., DB-5) is often used.[13]
-
The Mass Spectrometer detects and quantifies the ions of the target analyte and the internal standard. Selected Ion Monitoring (SIM) mode is often employed for higher sensitivity and specificity.
-
-
Data Analysis:
-
A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the calibration standards.
-
The concentration of the analyte in the unknown sample is determined from its peak area ratio using the calibration curve.
-
Caption: GC-MS analytical workflow using an internal standard.
Synthesis Context
While specific, detailed protocols for the synthesis of 1,2-Dichlorobenzene-D4 are proprietary, the synthesis of its non-deuterated analog provides context. 1,2-Dichlorobenzene is typically produced via the electrophilic chlorination of benzene, which yields a mixture of 1,2- and 1,4-dichlorobenzene isomers.[13][14] Another method involves the gas-phase reaction of 1,2,4-trichlorobenzene with hydrogen over a platinum/spinel catalyst.[15] The synthesis of the deuterated version would involve starting with deuterated benzene or introducing deuterium at a specific step in the synthesis pathway.
Relationship and Application Logic
The utility of 1,2-Dichlorobenzene-D4 is derived directly from its relationship with its non-deuterated counterpart. Because their chemical and physical properties are nearly identical, they behave similarly during sample preparation (e.g., extraction) and chromatographic separation. However, their mass difference allows a mass spectrometer to easily distinguish between them. This principle forms the basis of the internal standard method, which corrects for variations in sample preparation and instrument response, leading to more accurate and precise quantification.
Caption: Logic of using D4-labeled compounds as internal standards.
Safety and Handling
1,2-Dichlorobenzene-D4 is classified as harmful if swallowed or inhaled and causes skin and serious eye irritation.[2][16] It may also cause respiratory irritation and is very toxic to aquatic life with long-lasting effects.[16][17]
-
Handling: Work in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[3][17][18]
-
Storage: Store in a tightly sealed container in a cool, dry place away from light and moisture.[6][7][17]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Avoid release to the environment.[17][18]
This guide serves as a foundational resource for professionals requiring detailed technical information on 1,2-Dichlorobenzene-D4. Its well-defined properties and structure make it an invaluable tool for achieving high-quality, reliable results in research and development.
References
- 1. 1,2-Dichlorobenzene-D4 [webbook.nist.gov]
- 2. 1,2-Dichlorobenzene-D4 | C6H4Cl2 | CID 519913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,2-Dichlorobenzene-d4 D 98atom 2199-69-1 [sigmaaldrich.com]
- 4. 1,2-Dichlorobenzene-D4 [webbook.nist.gov]
- 5. 1,2-Dichlorobenzene-d4 (Standard)_TargetMol [targetmol.com]
- 6. 1,2-Dichlorobenzene-Dâ (D, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 7. 1,2-Dichlorobenzene-dâ (D, 99%) - Cambridge Isotope Laboratories, DLM-158-25 [isotope.com]
- 8. 1,2-DICHLOROBENZENE-D4 | 2199-69-1 [chemicalbook.com]
- 9. 1,2-DICHLOROBENZENE-D4 CAS#: 2199-69-1 [m.chemicalbook.com]
- 10. guidechem.com [guidechem.com]
- 11. 1,2-Dichlorobenzene-d4 | ZEOTOPE [zeotope.com]
- 12. 1,2-Dichlorobenzene D4 | CAS 2199-69-1 | LGC Standards [lgcstandards.com]
- 13. benchchem.com [benchchem.com]
- 14. 1,2-Dichlorobenzene - Wikipedia [en.wikipedia.org]
- 15. EP0301343A1 - Process for the preparation of 1,2-dichlorobenzene - Google Patents [patents.google.com]
- 16. indenta.com [indenta.com]
- 17. armar-europa.de [armar-europa.de]
- 18. chemicalbook.com [chemicalbook.com]
